![molecular formula C15H12N4OS B15010067 (2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15010067.png)
(2E)-3-phenyl-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-Phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core, a phenyl group, and a pyridinylmethylidene hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a hydrazone. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may also require a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl and pyridinyl groups.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The exact pathways involved depend on the specific biological context and the target enzyme.
Comparison with Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione.
Hydrazones: Compounds with a hydrazone moiety, such as phenylhydrazone derivatives.
Pyridinyl Compounds: Compounds with a pyridinyl group, such as pyridine derivatives.
Uniqueness: (2E)-3-phenyl-2-[(2E)-2-[(pyridin-3-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core, a phenyl group, and a pyridinylmethylidene hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12N4OS |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(2E)-3-phenyl-2-[(E)-pyridin-3-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H12N4OS/c20-14-11-21-15(19(14)13-6-2-1-3-7-13)18-17-10-12-5-4-8-16-9-12/h1-10H,11H2/b17-10+,18-15+ |
InChI Key |
PFGGLRPJGKOFPA-MBXAUKRDSA-N |
Isomeric SMILES |
C1C(=O)N(/C(=N\N=C\C2=CN=CC=C2)/S1)C3=CC=CC=C3 |
Canonical SMILES |
C1C(=O)N(C(=NN=CC2=CN=CC=C2)S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


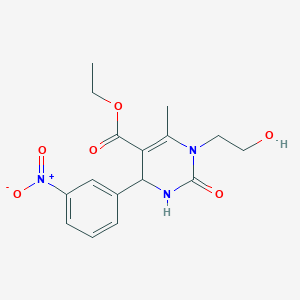
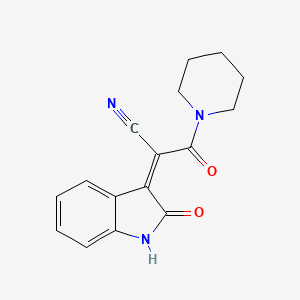
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15010004.png)
![8-Hydroxy-7-[3-(trimethylsilyl)propyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B15010009.png)
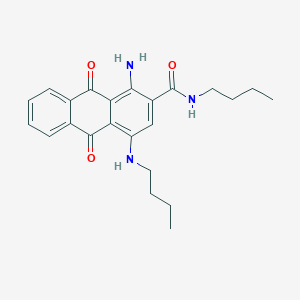
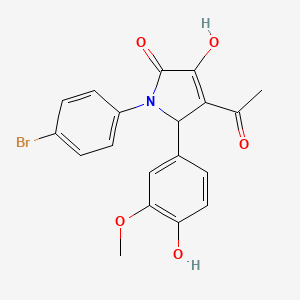
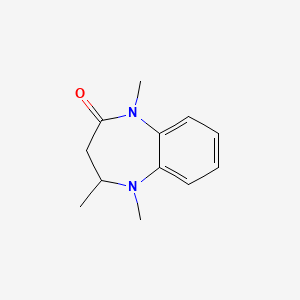
![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B15010030.png)
![2-(benzylsulfanyl)-N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15010040.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010046.png)
![ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15010052.png)
![ethyl 1-(3,4-dimethoxybenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15010062.png)

![N'-[(E)-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]-3-methoxybenzohydrazide](/img/structure/B15010081.png)
